Midodrine hydrochloride

Catalog No.
S3317178
CAS No.
3092-17-9
M.F
C12H19ClN2O4
M. Wt
290.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Midodrine hydrochloride

CAS Number

3092-17-9

Product Name

Midodrine hydrochloride

IUPAC Name

2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide;hydrochloride

Molecular Formula

C12H19ClN2O4

Molecular Weight

290.74 g/mol

InChI

InChI=1S/C12H18N2O4.ClH/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13;/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16);1H

InChI Key

MGCQZNBCJBRZDT-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O.Cl

Synonyms

Amatine, Gutron, Midodrin, Midodrine, Midodrine Hydrochloride, Midodrine Monohydrochloride, Midon, Monohydrochloride, Midodrine, ProAmatine, ST 1085, ST-1085, ST1085

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O.Cl

Treatment of Orthostatic Hypotension

Midodrine's effectiveness in managing OH symptoms is well documented in scientific research. Studies have shown it increases blood pressure and vascular tone, leading to a reduction in the frequency and severity of syncope (fainting) episodes in OH patients []. A double-blind, placebo-controlled study confirmed these findings, demonstrating midodrine's clinical benefit in improving symptoms measured by a tilt-table test [].

These studies provide strong scientific evidence supporting the use of midodrine hydrochloride as a treatment for symptomatic orthostatic hypotension.

Potential Use in Other Conditions

Scientific research is exploring the potential applications of midodrine hydrochloride beyond OH. Some studies have investigated its use in:

  • Heart Failure: Midodrine, as a peripheral alpha-1 agonist, might be beneficial for patients with heart failure and symptomatic hypotension, allowing for better management of their condition []. However, more research is needed to confirm its efficacy and safety in this context.
  • Hepatic Cirrhosis: Studies suggest midodrine might be effective in reducing body weight and abdominal girth in patients with non-azotemic cirrhotic ascites (fluid buildup in the abdomen) [].

Midodrine hydrochloride is a synthetic vasopressor and antihypotensive agent primarily used to treat orthostatic hypotension, a condition characterized by a significant drop in blood pressure upon standing. It is marketed under various brand names, including ProAmatine and Orvaten. The compound is classified as an alpha-1 adrenergic receptor agonist, which means it activates these receptors to induce vasoconstriction and subsequently increase blood pressure. Midodrine is administered orally and is known for its rapid absorption and conversion into its active metabolite, desglymidodrine, which exerts the therapeutic effects of the drug .

Chemical Properties

  • Molecular Formula: C₁₂H₁₈N₂O₄HCl
  • Molar Mass: 290.7 g/mol
  • Physical Appearance: Odorless, white crystalline powder
  • Solubility: Soluble in water; sparingly soluble in methanol
  • pKa: 7.8 (0.3% aqueous solution)
  • Melting Range: 200°C to 203°C .

Midodrine is generally well-tolerated, but side effects can occur. Common side effects include scalp tingling, piloerection (goosebumps), and nausea. In rare cases, more serious side effects like urinary retention and hypertension can develop.

Midodrine hydrochloride is not flammable but should be stored according to the manufacturer's recommendations, typically at room temperature in a tightly sealed container.

Data on Toxicity:

  • Oral LD50 (rats): 1000 mg/kg []

Midodrine undergoes several chemical transformations, primarily involving its conversion to desglymidodrine through deglycination. This metabolic process occurs in various tissues and involves the removal of a glycine moiety from midodrine. The pharmacological activity of midodrine is attributed to desglymidodrine, which selectively binds to alpha-1 adrenergic receptors in the vascular system, leading to increased vascular tone and elevated blood pressure .

Key Reaction Steps

  • Deglycination: Midodrine is hydrolyzed to form desglymidodrine.
  • Vasoconstriction: Desglymidodrine binds to alpha-1 adrenergic receptors, causing vasoconstriction.

Midodrine's primary biological activity centers around its role as a prodrug that enhances blood pressure through its active metabolite. Desglymidodrine specifically activates alpha-1 adrenergic receptors located in arterioles and venous vasculature, resulting in increased peripheral vascular resistance and blood pressure elevation. This action is particularly beneficial for patients suffering from orthostatic hypotension .

Pharmacokinetics

  • Absorption: Rapid absorption after oral administration; peak plasma concentrations occur within 30 minutes.
  • Half-life: Approximately 25 minutes for midodrine; 3 to 4 hours for desglymidodrine.
  • Bioavailability: About 93% when measured as desglymidodrine .

The synthesis of midodrine involves several steps starting from 1,4-dimethoxybenzene:

  • Acylation: Reacting 1,4-dimethoxybenzene with chloroacetyl chloride produces a chloroketone.
  • Amine Formation: Conversion of the halogen to an amine using standard methods.
  • Reduction: The ketone is reduced to an alcohol using borohydride.
  • Final Acylation: Acylation of the amino group leads to midodrine formation through a series of reactions including azide displacement and catalytic reduction .

Midodrine has been studied for potential interactions with various drugs:

  • CYP Enzyme Interactions: Midodrine acts as an inhibitor of cytochrome P450 2D6, which can affect the metabolism of other drugs metabolized by this enzyme, such as certain antidepressants and antiarrhythmics .
  • Adverse Reactions: Co-administration with alpha-adrenergic blockers may reduce midodrine's effectiveness. Additionally, there are reports of supine hypertension when used alongside corticosteroids like fludrocortisone acetate .

Notable Drug Interactions

  • Increased plasma levels of desglymidodrine when combined with CYP2D6 inhibitors (e.g., quinidine).
  • Potential enhancement of bradycardic effects when used with Amiodarone or Amitriptyline .

Midodrine shares pharmacological properties with several other compounds that act on the adrenergic system or have similar therapeutic uses.

Compound NameMechanism of ActionUnique Features
PhenylephrineAlpha-1 adrenergic agonistPrimarily used as a decongestant; less selective
NoradrenalineEndogenous catecholamineActs on both alpha and beta receptors
MidazolamBenzodiazepine that enhances GABA activityPrimarily used for sedation; not directly comparable
FludrocortisoneMineralocorticoid receptor agonistUsed for adrenal insufficiency; different mechanism

Uniqueness of Midodrine

Midodrine's uniqueness lies in its specific action as a prodrug that selectively targets peripheral alpha-1 adrenergic receptors without significant central nervous system effects, making it particularly effective for treating orthostatic hypotension without inducing sedation or central side effects typically associated with other sympathomimetics .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

290.1033348 g/mol

Monoisotopic Mass

290.1033348 g/mol

Heavy Atom Count

19

UNII

59JV96YTXV

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Midodrine Hydrochloride is the hydrochloride salt form of midodrine, a direct-acting prodrug and sympathomimetic agent with antihypotensive properties. Midodrine is converted to its active metabolite, desglymidodrine by deglycination reaction. Desglymidodrine selectively binds to and activates alpha-1-adrenergic receptors of the arteriolar and venous vasculature. This causes smooth muscle contraction and leads to an elevation of blood pressure. Desglymidodrine diffuses poorly across the blood-brain barrier, and is therefore not associated with effects on the central nervous system.

MeSH Pharmacological Classification

Sympathomimetics

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

43218-56-0
3092-17-9

Wikipedia

Midodrine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-19

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